molecular formula C15H13BrN10 B14921160 2-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B14921160
M. Wt: 413.24 g/mol
InChI Key: VIFJTDHNQDONAU-UHFFFAOYSA-N
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Description

2-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It features multiple fused rings, including pyrazole, triazole, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactionsThe final steps involve the construction of the triazolo[1,5-c]pyrimidine ring system through cyclization reactions .

Industrial Production Methods

large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, possibly involving continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups into the molecule .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C15H13BrN10

Molecular Weight

413.24 g/mol

IUPAC Name

4-[1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-3-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C15H13BrN10/c1-8-12(16)9(2)26(21-8)7-24-4-3-11(22-24)14-19-15-10-5-18-20-13(10)17-6-25(15)23-14/h3-6H,7H2,1-2H3,(H,18,20)

InChI Key

VIFJTDHNQDONAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CN2C=CC(=N2)C3=NN4C=NC5=C(C4=N3)C=NN5)C)Br

Origin of Product

United States

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